molecular formula C26H28ClNO2 B566294 Toremifen-N-Oxid CAS No. 163130-29-8

Toremifen-N-Oxid

Katalognummer B566294
CAS-Nummer: 163130-29-8
Molekulargewicht: 421.965
InChI-Schlüssel: KDHIASPFJAGSRF-QPLCGJKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Toremifene N-Oxide is a compound with the molecular formula C26H28ClNO2 and a molecular weight of 421.96 g/mol . It is a derivative of Toremifene, a selective estrogen receptor modulator (SERM) that is used to treat estrogen receptor-positive breast cancer .


Synthesis Analysis

The synthesis of Toremifene N-Oxide involves several steps. The metabolism of Toremifene was simulated in an on-line electrochemistry/enzyme reactor/liquid chromatography/mass spectrometry system . To simulate the oxidative phase I metabolism, Toremifene was oxidized in an electrochemical (EC) flow-through cell at 1,500 mV vs. Pd/H2 to its phase I metabolites, some of which are reactive quinoid species .


Molecular Structure Analysis

The molecular structure of Toremifene N-Oxide is derived from Toremifene, with the addition of an oxide group . The exact structure would require more detailed analysis.


Chemical Reactions Analysis

Toremifene N-Oxide undergoes various chemical reactions. For instance, when α-hydroxytoremifene was incubated with DNA, 3′-phosphoadenosine 5′-phosphosulfate, and either rat or human hydroxysteroid sulfotransferase, the formation of DNA adducts was two orders of magnitude lower than that of α-hydroxytamoxifen .


Physical And Chemical Properties Analysis

Toremifene N-Oxide has a molecular weight of 421.96 g/mol . More detailed physical and chemical properties would require further analysis.

Wissenschaftliche Forschungsanwendungen

Behandlung von Brustkrebs

Toremifen ist ein selektiver Östrogenrezeptormodulator (SERM), der zur Behandlung von Brustkrebs eingesetzt wird. Als N-Oxid-Derivat kann Toremifen-N-Oxid ähnliche therapeutische Anwendungen aufweisen, jedoch mit möglicherweise unterschiedlichen pharmakokinetischen oder pharmakodynamischen Eigenschaften .

Hypoxie-aktivierte Prodrugs

N-Oxid-Gruppen können die Löslichkeit des Medikaments erhöhen und die Membranpermeabilität verringern. Sie werden häufig enzymatisch in vivo reduziert und finden Anwendungen als Hypoxie-aktivierte Prodrugs . This compound könnte in diesem Zusammenhang möglicherweise untersucht werden.

Antioxidative Eigenschaften

Toremifen hat in vitro und in vivo starke antioxidative Eigenschaften an der Membran gezeigt . Das N-Oxid-Derivat kann auch ähnliche antioxidative Eigenschaften besitzen, was bei verschiedenen oxidativen Stress-bedingten Erkrankungen von Vorteil sein könnte.

Metabolismusstudien

Der Metabolismus von Toremifen beinhaltet die Bildung von N-Oxid, was ein wichtiger Aspekt seiner Pharmakokinetik ist . This compound könnte in Studien verwendet werden, um die Stoffwechselwege und Wechselwirkungen von SERM zu verstehen.

Simulation enzymatischer Reaktionen

Der Metabolismus von Toremifen wurde unter Verwendung von Elektrochemie-/Enzymreaktorsystemen simuliert . This compound könnte in ähnlichen experimentellen Aufbauten verwendet werden, um seine metabolischen Transformationen zu untersuchen.

Wirkmechanismus

Target of Action

Toremifene N-Oxide, like its parent compound Toremifene, primarily targets the Estrogen Receptors (ER) . These receptors play a crucial role in the growth and development of certain types of breast cancer .

Mode of Action

Toremifene N-Oxide binds to estrogen receptors, exerting estrogenic or antiestrogenic activities . This interaction depends on various factors such as the duration of treatment, animal species, gender, target organ, or endpoint selected . It can inhibit the growth of certain cells like MCF-7 cells, a breast cancer cell line .

Biochemical Pathways

The biochemical pathways affected by Toremifene N-Oxide are similar to those of Toremifene. It is known that Toremifene and its metabolites have hormonal effects that resemble those of unchanged Toremifene . .

Pharmacokinetics

The pharmacokinetics of Toremifene N-Oxide are expected to be similar to Toremifene. Toremifene is well-absorbed with good bioavailability . It is metabolized in the liver primarily by CYP3A4 . The main metabolites include N-desmethyltoremifene, 4-hydroxytoremifene, and others

Result of Action

The molecular and cellular effects of Toremifene N-Oxide are likely to be similar to those of Toremifene. Toremifene has been shown to inhibit the growth of certain cancer cells, such as MCF-7 breast cancer cells . It also exerts antiestrogenic effects in mouse and rat uterus at high doses . .

Action Environment

The action, efficacy, and stability of Toremifene N-Oxide could potentially be influenced by various environmental factors. It is known that factors such as diet can influence the metabolism and action of related compounds

Safety and Hazards

The safety data sheet for Toremifene, the parent compound of Toremifene N-Oxide, indicates that it is harmful if swallowed and causes serious eye damage . It is also very toxic to aquatic life with long-lasting effects .

Biochemische Analyse

Biochemical Properties

Toremifene N-Oxide plays a significant role in biochemical reactions, particularly in the context of its parent compound, Toremifene. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with estrogen receptors, where Toremifene N-Oxide exhibits both estrogenic and antiestrogenic activities depending on the context . Additionally, it interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are involved in its metabolism . These interactions are crucial for its pharmacological effects and therapeutic potential.

Cellular Effects

Toremifene N-Oxide influences various cellular processes and types of cells. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In breast cancer cells, Toremifene N-Oxide inhibits cell proliferation by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through the mitochondrial pathway . It also disrupts the cytoskeleton and inhibits the migration and adhesion of vascular smooth muscle cells, contributing to its anti-tumor effects . These cellular effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of Toremifene N-Oxide involves its binding to estrogen receptors, where it can act as an agonist or antagonist depending on the tissue type and context . This binding modulates the transcription of estrogen-responsive genes, leading to changes in gene expression. Additionally, Toremifene N-Oxide inhibits the activity of certain enzymes, such as aromatase, which is involved in estrogen synthesis . These molecular interactions are critical for its pharmacological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Toremifene N-Oxide change over time. It has been observed that the compound is relatively stable, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to Toremifene N-Oxide can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have demonstrated that the compound’s effects on tumor growth and cellular function can persist over extended periods, highlighting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of Toremifene N-Oxide vary with different dosages in animal models. At lower doses, the compound exhibits anti-tumor effects by inhibiting cell proliferation and inducing apoptosis . At higher doses, it can cause toxic effects, such as hepatotoxicity and disruption of normal cellular function . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of Toremifene N-Oxide.

Metabolic Pathways

Toremifene N-Oxide is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolism, resulting in the formation of various metabolites, including N-demethylated and hydroxylated derivatives . These metabolites can further undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate . The metabolic pathways of Toremifene N-Oxide are essential for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of Toremifene N-Oxide within cells and tissues are mediated by various transporters and binding proteins . The compound is distributed primarily in tissues with high estrogen receptor expression, such as breast tissue . It can also accumulate in the liver, where it undergoes extensive metabolism . Understanding the transport and distribution of Toremifene N-Oxide is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

Toremifene N-Oxide exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with estrogen receptors and other nuclear proteins . Additionally, it can be found in the mitochondria, where it induces apoptosis through the mitochondrial pathway . The subcellular localization of Toremifene N-Oxide is essential for understanding its mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO2/c1-28(2,29)19-20-30-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHIASPFJAGSRF-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: The research mentions toremifene N-oxide as a metabolite. What is the significance of studying drug metabolites like this one?

A1: Studying drug metabolites is crucial because they can have different pharmacological activities than the parent drug. Some metabolites are inactive, while others can be equally active, more active, or even toxic [, ]. Understanding the metabolic fate of a drug like toremifene helps researchers determine potential efficacy, safety concerns, and possible drug-drug interactions. In this case, identifying toremifene N-oxide as a metabolite in various species suggests it's a common metabolic pathway and warrants further investigation.

Q2: The research highlights the role of peroxidases in activating tamoxifen to potentially damaging metabolites. Could a similar mechanism be involved with toremifene, leading to the formation of reactive metabolites besides toremifene N-oxide?

A2: The research demonstrates that peroxidases can activate tamoxifen to reactive intermediates capable of damaging DNA and binding to proteins []. Given the structural similarities between tamoxifen and toremifene, it's plausible that toremifene might undergo similar peroxidase-mediated activation. This could lead to the formation of reactive metabolites, potentially contributing to toremifene's overall pharmacological and toxicological profile. Further research is needed to explore the specific metabolic pathways of toremifene and investigate whether peroxidase-mediated activation plays a role.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.